(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Overview
Description
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Theoretical Studies and Molecular Analysis :
- A theoretical study using Density Functional Theory (DFT) was conducted on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. This study focused on its infrared (IR) spectrum, normal mode analysis, and the structure-activity relationship, which helps understand the active sites of the molecule (Trivedi, 2017).
Synthesis and Antimicrobial Activity :
- A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized, showing significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Biocatalysis and Enantiomerically Pure Synthesis :
- Lactobacillus paracasei BD101 was used as a biocatalyst for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol. This study demonstrates the potential of microbial biocatalysis for synthesizing chiral heteroaryl alcohols (Şahin, Serencam, & Dertli, 2019).
Photochemical Reactions and Methoxylation Studies :
- The UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions (oxygen and nitrogen) demonstrated varied methoxylation and hydroxymethylation reactions at different positions on the pyridine ring. These findings have implications for understanding and controlling photochemical reactions in organic synthesis (Sugiyama et al., 1982; Sugiyama et al., 1984).
Electrochemical Studies and Surface Enhanced Raman Scattering (SERS) :
- Research involving pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers provided insights into the geometry of molecules and the influence of substituent position on adsorption modes. This work is significant for understanding molecular interactions at metal surfaces, which can be critical in catalysis and sensor applications (Pięta et al., 2015).
Synthesis and Antibacterial Properties :
- The synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles and their testing for antibacterial activity is another area of research. Such studies are crucial for developing new antibacterial agents (Singh & Kumar, 2015).
Properties
IUPAC Name |
[4-(pyridin-2-yloxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQTRVXOOGJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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